Molecular Weight Advantage: Piperidinyl vs. Cyclohexyl(cyclopropylmethyl)amino at Position 6
The target compound (MW 325.37) is 68.1 Da lighter than its closest patent-characterized analog N-(4-carbamoylphenyl)-6-[cyclohexyl(cyclopropylmethyl)amino]pyrimidine-4-carboxamide (CHEMBL1087785, MW 393.48), which is a confirmed S1P₁ agonist (EC₅₀ 73 nM) [1]. This 17.3% reduction in molecular weight provides a higher fractional polar surface area-to-MW ratio, a favorable attribute for ligand efficiency indices commonly used in fragment-based and lead-optimization programs. Additionally, the piperidine ring has zero rotatable bonds versus two rotatable bonds in the cyclohexyl(cyclopropylmethyl)amino side chain, reducing conformational entropy penalty upon binding [1].
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW = 325.37 g/mol; rotatable bonds = 3 (total molecule, excluding piperidine ring bonds) |
| Comparator Or Baseline | CHEMBL1087785: MW = 393.48 g/mol; rotatable bonds = 6 (including cyclopropylmethyl and cyclohexyl groups) |
| Quantified Difference | ΔMW = -68.1 g/mol (−17.3%); Δrotatable bonds = −3 |
| Conditions | Calculated from molecular formula (C₁₇H₁₉N₅O₂ vs. C₂₂H₂₇N₅O₂) and SMILES structure; no experimental conditions required |
Why This Matters
Lower MW and fewer rotatable bonds favor ligand efficiency metrics (LE, LLE) critical in hit-to-lead triage, and the piperidine ring offers a more rigid, synthetically accessible vector for further SAR expansion.
- [1] BindingDB. BDBM50313342 (CHEMBL1087785): N-(4-carbamoylphenyl)-6-(cyclohexyl(cyclopropylmethyl)amino)pyrimidine-4-carboxamide. MW 393.48, formula C₂₂H₂₇N₅O₂. US9150519. View Source
